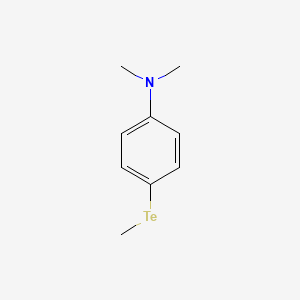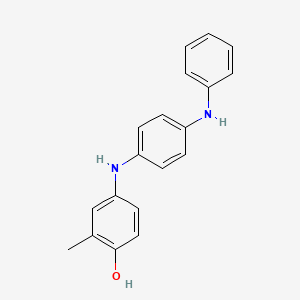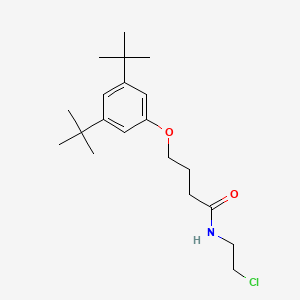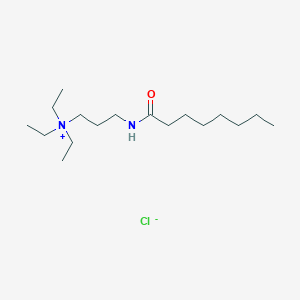![molecular formula C14H28O4Si B14316989 Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate CAS No. 113021-06-0](/img/structure/B14316989.png)
Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate is an organic compound with the molecular formula C14H28O4Si. It is a derivative of hexanoic acid, featuring an ester functional group and a trimethylsilyl ether moiety. This compound is of interest in organic synthesis and various industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate typically involves the esterification of hexanoic acid with ethanol in the presence of an acid catalyst. The trimethylsilyl ether group is introduced through a subsequent reaction with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The trimethylsilyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) are employed under basic conditions.
Major Products
Oxidation: Hexanoic acid derivatives.
Reduction: Hexanol derivatives.
Substitution: Various substituted hexanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate finds applications in several fields:
Biology: Employed in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.
Medicine: Utilized in the development of pharmaceutical intermediates and prodrugs.
Industry: Applied in the production of specialty chemicals, flavors, and fragrances.
Mécanisme D'action
The mechanism by which Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate exerts its effects involves the reactivity of its ester and silyl ether groups. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, while the silyl ether group can be cleaved under acidic or basic conditions to yield the free hydroxyl group. These reactions are facilitated by the molecular targets and pathways involved in the hydrolysis and substitution processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: A simpler ester with similar reactivity but lacks the silyl ether group.
Trimethylsilyl chloride: A reagent used to introduce the silyl ether group but does not contain the ester functionality.
Hexanoic acid: The parent carboxylic acid from which the ester is derived.
Uniqueness
Ethyl 2-{ethoxy[(trimethylsilyl)oxy]methylidene}hexanoate is unique due to the presence of both ester and silyl ether groups, which confer distinct reactivity and versatility in synthetic applications. This dual functionality allows for selective transformations and protection strategies in complex organic synthesis.
Propriétés
Numéro CAS |
113021-06-0 |
|---|---|
Formule moléculaire |
C14H28O4Si |
Poids moléculaire |
288.45 g/mol |
Nom IUPAC |
ethyl 2-[ethoxy(trimethylsilyloxy)methylidene]hexanoate |
InChI |
InChI=1S/C14H28O4Si/c1-7-10-11-12(13(15)16-8-2)14(17-9-3)18-19(4,5)6/h7-11H2,1-6H3 |
Clé InChI |
MSLFKSNOWNWGSG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C(OCC)O[Si](C)(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)



![([1,1'-Biphenyl]-2-yl)(4-methylphenyl)methanone](/img/structure/B14316951.png)
![5-[1-(Phenylselanyl)ethyl]oxolan-2-one](/img/structure/B14316955.png)





